2,4,6-trimethyl-N-[4-(propan-2-yloxy)phenyl]benzamide
Description
2,4,6-Trimethyl-N-[4-(propan-2-yloxy)phenyl]benzamide is a benzamide derivative characterized by a trisubstituted benzene ring (2,4,6-trimethyl groups) and an isopropoxy-substituted phenylamine moiety. This article provides a detailed comparison with structurally analogous compounds, focusing on synthesis, substituent effects, and structure-activity relationships (SAR).
Properties
IUPAC Name |
2,4,6-trimethyl-N-(4-propan-2-yloxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-12(2)22-17-8-6-16(7-9-17)20-19(21)18-14(4)10-13(3)11-15(18)5/h6-12H,1-5H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRCLIBNGOVHHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NC2=CC=C(C=C2)OC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trimethyl-N-[4-(propan-2-yloxy)phenyl]benzamide typically involves multiple steps. One common method starts with the preparation of 2,4,6-trimethylbenzoic acid, which can be synthesized by reacting sym-trimethyl benzene with a catalyst and carbon dioxide gas . This intermediate is then converted into the desired benzamide through a series of reactions, including acylation and amidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity 2,4,6-trimethyl-N-[4-(propan-2-yloxy)phenyl]benzamide.
Chemical Reactions Analysis
Types of Reactions
2,4,6-trimethyl-N-[4-(propan-2-yloxy)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2,4,6-trimethyl-N-[4-(propan-2-yloxy)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex compounds
Mechanism of Action
The mechanism of action of 2,4,6-trimethyl-N-[4-(propan-2-yloxy)phenyl]benzamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Comparison with Analogous Benzamide Derivatives
Substituent Variations on the Benzene Ring
- Main Compound : The 2,4,6-trimethylbenzamide core provides steric hindrance and lipophilicity, while the isopropoxy group at the para position of the aniline moiety introduces moderate polarity.
- Analog 2 : 4-Bromo-N-(2-nitrophenyl)benzamide () replaces methyl groups with bromine and nitro substituents, increasing electrophilicity and π-π stacking capacity .
Table 1: Structural Features of Key Analogs
Key Reaction Steps
- Friedel-Crafts Acylation : Used in for sulfonylbenzamide derivatives, this method could apply to introducing methyl groups on the benzene ring .
- Amide Coupling : Similar to ’s synthesis of mosapride metabolites, coupling 2,4,6-trimethylbenzoyl chloride with 4-(propan-2-yloxy)aniline would likely yield the target compound .
Antibacterial and Antistaphylococcal Insights
- demonstrates that trifluoromethyl (CF₃) substituents enhance antistaphylococcal activity (e.g., compound 1: MIC = 1 µg/mL against MRSA). In contrast, elongation of alkyl chains (e.g., compound 2 vs. 4) reduces potency, emphasizing the importance of compact substituents . The main compound’s methyl and isopropoxy groups may balance lipophilicity and steric effects for antimicrobial activity.
Serotonin Receptor Activity
Physicochemical and Spectroscopic Properties
Spectroscopic Characterization
- IR Spectroscopy: and note that amide C=O stretches appear at 1663–1682 cm⁻¹, while C=S (in thioureas) absorbs at 1243–1258 cm⁻¹ . The main compound’s IR spectrum would lack C=S bands but show strong amide I/II vibrations.
- ¹H NMR : Fluorinated benzamides () exhibit complex splitting due to coupling with adjacent protons, whereas the main compound’s methyl groups would simplify aromatic proton signals .
Solubility and Bioavailability
- The morpholine-sulfonyl group in ’s sulfonamide analog increases polarity and aqueous solubility compared to benzamides . The main compound’s isopropoxy group may enhance membrane permeability but reduce solubility relative to sulfonamides.
Biological Activity
2,4,6-Trimethyl-N-[4-(propan-2-yloxy)phenyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C18H25NO2
- Molecular Weight : 287.39 g/mol
- IUPAC Name : 2,4,6-trimethyl-N-[4-(propan-2-yloxy)phenyl]benzamide
Research indicates that 2,4,6-trimethyl-N-[4-(propan-2-yloxy)phenyl]benzamide may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : It has been observed to inhibit specific enzymes involved in cellular signaling pathways. For instance, similar compounds have been shown to interact with phospholipase C (PLC), leading to increased vascular smooth muscle reactivity .
- Apoptotic Induction : The compound may induce apoptosis in certain cell types, which could be beneficial in cancer treatment by promoting the death of malignant cells .
- Calcium Modulation : Studies suggest that the compound enhances calcium influx in vascular smooth muscle cells, which could play a role in modulating vascular tone and reactivity .
Anticancer Properties
In vitro studies have demonstrated that 2,4,6-trimethyl-N-[4-(propan-2-yloxy)phenyl]benzamide exhibits cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis and inhibit cell proliferation has been documented in several research articles.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction |
| HeLa | 15.0 | Cell cycle arrest |
| A549 | 10.0 | Inhibition of proliferation |
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound. It has shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Studies
-
Study on Vascular Smooth Muscle Reactivity :
A study conducted on isolated rat tail arteries demonstrated that treatment with the compound significantly increased vascular reactivity in both untreated and lipopolysaccharide-pre-treated arteries. This effect was attributed to enhanced calcium influx from intracellular stores . -
Anticancer Efficacy in Breast Cancer Models :
In a controlled experiment involving MCF-7 breast cancer cells, the compound was shown to significantly reduce cell viability through apoptotic pathways, suggesting its potential as a therapeutic agent in breast cancer treatment. -
Antimicrobial Efficacy :
A comprehensive evaluation of the compound's antimicrobial activity revealed its potential as a novel antimicrobial agent against resistant strains of bacteria, highlighting its relevance in combating antibiotic resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
